N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a thienyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Formation of the oxadiazole ring: This can be synthesized by cyclization reactions involving nitriles and hydrazides.
Coupling of the thienyl group: This step may involve Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its stability and electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE shares similarities with other pyrazole and oxadiazole derivatives, such as:
Uniqueness
What sets N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its combination of functional groups, which confer unique electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H16F3N5O2S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H16F3N5O2S/c1-9(8-24-10(2)6-12(22-24)16(17,18)19)7-20-14(25)15-21-13(23-26-15)11-4-3-5-27-11/h3-6,9H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
VKYHJDJZGXDYHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C2=NC(=NO2)C3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
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